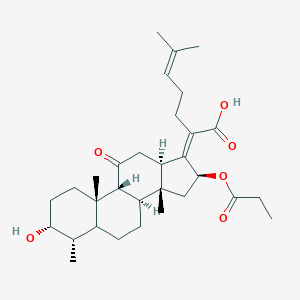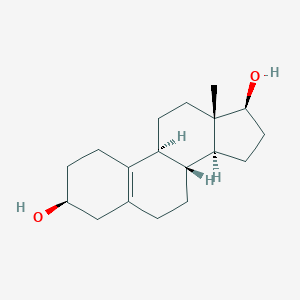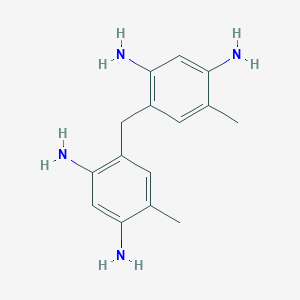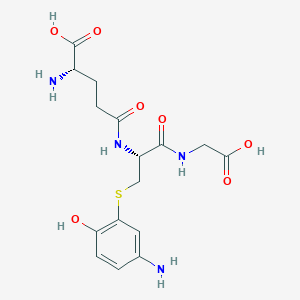
11-ケトフシジン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Keto Fusidic Acid is a natural product found in Ramularia coccinea with data available.
科学的研究の応用
抗菌活性
11-ケトフシジン酸は、黄色ブドウ球菌に対して、MIC値が0.078μg/mLという強力な抗菌活性を示します . これは、この細菌によって引き起こされる感染症の治療に役立つ可能性を示唆しています。
ステロイドエステル
11-ケトフシジン酸は、ステロイドエステルです . ステロイドエステルは、抗炎症作用、免疫抑制作用、抗増殖作用などの特性があるため、しばしば医療で使用されます。
種の代謝産物
これは、C57BL/6マウス株の小腸で見つかっています . これは、この種の代謝に役割を果たす可能性を示唆しています。
AChE阻害剤の潜在的なオフターゲット
11-ケトフシジン酸が、アセチルコリンエステラーゼ(AChE)阻害剤のオフターゲットとなる可能性を示唆する証拠があります . これは、アルツハイマー病などの疾患に対する薬物の開発に影響を与える可能性があります。
真菌代謝における潜在的な役割
11-ケトフシジン酸は、ニッポノストロンギルス・ブラジリエンシス菌の全生物体で見つかっています . これは、この種の代謝に役割を果たす可能性を示唆しています。
創薬における潜在的な役割
強力な抗菌活性とAChE阻害剤の潜在的なオフターゲット効果を考えると、11-ケトフシジン酸は新しい薬物の開発において貴重な化合物となり得ます .
作用機序
Target of Action
11-Ketofusidic acid, also known as 11-Monoketofusidic acid, is a potent antibacterial agent . Its primary target is Staphylococcus aureus , a common bacterium that can cause a variety of infections .
Mode of Action
It is known to exhibit strong antibacterial activity . It is believed to interact with its target bacterium, leading to changes that inhibit the bacterium’s ability to proliferate .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as protein synthesis or cell wall formation .
Pharmacokinetics
It is known that the compound has a molecular weight of 51469 , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 11-Ketofusidic acid’s action is the inhibition of bacterial growth, specifically Staphylococcus aureus . This makes it a valuable tool in the treatment of infections caused by this bacterium.
特性
CAS番号 |
16711-91-4 |
|---|---|
分子式 |
C31H46O6 |
分子量 |
514.7 g/mol |
IUPAC名 |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-1,2,3,4,5,6,7,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
InChIキー |
RLYFYROONDDGHK-DMLPZSAWSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |
SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
同義語 |
(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-11-oxo-29-nordammara-17(20),24-dien-21-oic Acid; 11-Oxofusidic Acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the identification of 24,25-dioxy-11-monoketofusidic acid salts as a product of sodium fusidate inactivation. What is the significance of this finding in relation to the stability of sodium fusidate?
A1: The identification of 24,25-dioxy-11-monoketofusidic acid salts as a degradation product of sodium fusidate under oxidative conditions [] reveals a key pathway for the drug's instability. This finding highlights the susceptibility of sodium fusidate to oxidation, particularly in environments with low humidity. Understanding this degradation pathway allows for the development of strategies to mitigate oxidation and improve the stability of sodium fusidate formulations. For instance, the study suggests the use of antioxidants like sodium sulfite and metabisulfite as potential stabilizers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)





